molecular formula C13H21IN2O2 B15347122 Carbamic acid, dimethyl-, p-(trimethylammonio)-m-tolyl ester, iodide CAS No. 64050-09-5

Carbamic acid, dimethyl-, p-(trimethylammonio)-m-tolyl ester, iodide

Cat. No.: B15347122
CAS No.: 64050-09-5
M. Wt: 364.22 g/mol
InChI Key: LNGJKMAWERBDEO-UHFFFAOYSA-M
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Description

Carbamic acid, dimethyl-, p-(trimethylammonio)-m-tolyl ester, iodide (CAS: 64050-11-9) is a quaternary ammonium carbamate ester with structural features critical to its biological activity. The compound consists of a dimethylcarbamoyl group linked to a phenolic ring substituted with a trimethylammonium moiety and an iodide counterion . This structure confers cholinergic activity, mimicking physostigmine, a known acetylcholinesterase inhibitor. It is primarily studied for its miotic (pupil-constricting) and intestinal peristalsis-stimulating effects .

Properties

CAS No.

64050-09-5

Molecular Formula

C13H21IN2O2

Molecular Weight

364.22 g/mol

IUPAC Name

[4-(dimethylcarbamoyloxy)-2-methylphenyl]-trimethylazanium;iodide

InChI

InChI=1S/C13H21N2O2.HI/c1-10-9-11(17-13(16)14(2)3)7-8-12(10)15(4,5)6;/h7-9H,1-6H3;1H/q+1;/p-1

InChI Key

LNGJKMAWERBDEO-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)N(C)C)[N+](C)(C)C.[I-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of quaternary ammonium carbamates. Key structural analogs include:

Compound Substituents CAS Number
Carbamic acid, dimethyl-, 3-oxyphenyl-trimethylammonium methylsulfate ester Trimethylammonium group at para position; methylsulfate counterion Not Specified
Carbamic acid, methyl-, 3-(β-trimethylammonioethyl)phenyl ester, iodide Ethyl-linked trimethylammonium group at meta position CID 46558
Carbamic acid, benzyl-, m-(trimethylammonio)phenyl ester, iodide Benzylcarbamoyl group; trimethylammonium at meta position 64051-08-7
Carbamic acid, dimethyl-, ester with choline iodide Choline-linked quaternary ammonium; dimethylcarbamate 30892-85-4

Structural Insights :

  • The para trimethylammonio group in the target compound enhances receptor binding compared to meta or ethyl-linked analogs .
  • Methylsulfate or choline counterions (e.g., in analogs) may alter solubility and bioavailability compared to iodide .

Pharmacological Activity

Key Findings :

  • The target compound’s miotic activity matches physostigmine, while its intestinal stimulation exceeds it .
  • Substitution of the carbamoyl group (e.g., benzyl vs. methyl) reduces activity, as seen in the benzylcarbamate analog’s weak effects .

Q & A

Q. What are the optimal synthetic pathways for synthesizing Carbamic acid, dimethyl-, p-(trimethylammonio)-m-tolyl ester, iodide?

  • Methodological Answer : Synthesis typically involves two stages: (1) Formation of the carbamate ester via reaction of m-tolyl alcohol with dimethylcarbamoyl chloride under anhydrous conditions (e.g., pyridine as a base), and (2) Quaternization of the aromatic amine using methyl iodide to introduce the trimethylammonio group. Purification via recrystallization or column chromatography is critical to isolate the iodide salt. Comparable routes for analogous carbamates are described in hazardous waste codes (e.g., U097 for dimethylcarbamoyl chloride) and synthetic protocols for sulfonamide carbamates .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Confirm the carbamate carbonyl stretch (~1700–1750 cm⁻¹) and quaternary ammonium N⁺–H absence.
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methyl groups on the carbamate (δ 2.8–3.2 ppm), and trimethylammonio (δ 3.1–3.5 ppm).
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for the cationic species). NIST databases provide reference spectra for structurally related carbamates .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential neurotoxicity (common in carbamates).
  • Avoid aqueous waste contamination; dispose via EPA guidelines for carbamate derivatives (e.g., Hazardous Waste Code U097) .
  • Monitor stability: Quaternary ammonium salts may degrade under high humidity; store desiccated at –20°C .

Advanced Research Questions

Q. How does the trimethylammonio group affect the compound’s solubility and bioactivity compared to non-quaternized analogs?

  • Methodological Answer :
  • Solubility : The quaternary ammonium group enhances water solubility, enabling formulation in aqueous buffers. Compare logP values (e.g., HPLC-derived) with neutral carbamates.
  • Bioactivity : Conduct enzyme inhibition assays (e.g., acetylcholinesterase). The permanent positive charge may improve binding to anionic catalytic sites. Analogous studies on propenyl ester carbamates show enhanced HDAC inhibition .

Q. What experimental designs can elucidate the compound’s mechanism of enzyme inhibition?

  • Methodological Answer :
  • Kinetic Analysis : Determine IC₅₀ and Ki values via Ellman’s assay for cholinesterase inhibition.
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., acetylcholinesterase) to identify binding interactions.
  • Molecular Dynamics Simulations : Model the compound’s orientation in enzyme active sites, leveraging structural data from NIST .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Methodological Answer :
  • Modify Substituents : Vary the aryl group (e.g., chloro, nitro substituents) or adjust the carbamate’s alkyl chain.
  • Biological Testing : Screen analogs for potency (e.g., IC₅₀ in enzyme assays) and selectivity (e.g., cytotoxicity in HEK293 cells).
  • QSAR Modeling : Use descriptors like Hammett constants (σ) to predict electronic effects on activity, as demonstrated for methylcarbamates .

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